molecular formula C4H5ClN2O B599005 1H-Pyrazole-4-carbaldehyde hydrochloride CAS No. 1197230-88-8

1H-Pyrazole-4-carbaldehyde hydrochloride

Cat. No. B599005
CAS RN: 1197230-88-8
M. Wt: 132.547
InChI Key: AIIWZEJJEPAMBL-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbaldehyde hydrochloride is a compound with the CAS Number: 1197230-88-8 . It is a solid substance that should be stored in a refrigerator . It has a molecular weight of 132.55 .


Synthesis Analysis

Pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry . It has been applied in syntheses of some enzyme inhibitors, ligands for supramolecular chemistry, and complexing agents . Unfortunately, a reliable and scalable synthetic procedure of this compound has not been described to date .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H .


Chemical Reactions Analysis

One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride forms the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 132.55 . It is a solid substance that should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis of Pyrazole Derivatives : A study by Alizadeh and Roosta (2016) developed a protocol for synthesizing unsymmetrical substituted 1,3-pyrazole derivatives, demonstrating the use of 1H-pyrazole-4-carbaldehyde in synthesizing complex organic compounds (Alizadeh & Roosta, 2016).

  • Antimicrobial and Biological Activities : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activities. This research indicates the potential of 1H-pyrazole-4-carbaldehyde derivatives in biological applications (Hamed et al., 2020).

  • Chemical Modification for Biological Evaluation : Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives to evaluate their antioxidant and anti-inflammatory activities. This shows the compound's relevance in medicinal chemistry (Sudha, Subbaiah, & Mahalakshmi, 2021).

  • Synthesis of Novel Compounds : Papernaya et al. (2015) demonstrated the synthesis of 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazole hydrochlorides, converting them into free bases for further applications, indicating the compound's versatility in organic synthesis (Papernaya, Shatrova, & Levkovskaya, 2015).

  • Anticonvulsant and Analgesic Studies : Viveka et al. (2015) designed and synthesized new pyrazole analogues from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde for anticonvulsant and analgesic studies, highlighting its potential in pharmacological research (Viveka et al., 2015).

Safety and Hazards

The safety information for 1H-Pyrazole-4-carbaldehyde hydrochloride includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280 .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1H-pyrazole-4-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIWZEJJEPAMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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